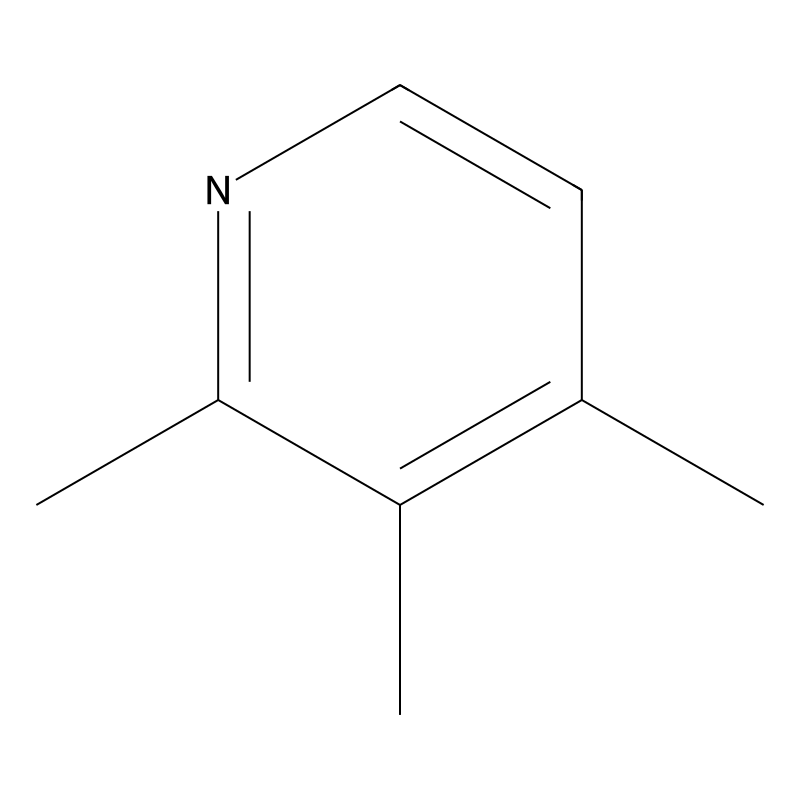

2,3,4-Trimethylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,3,4-Trimethylpyridine, commonly referred to as 2,3,4-collidine, is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₁₁N. It is one of the six isomeric trimethylpyridines derived from pyridine. The compound features three methyl groups located at the 2, 3, and 4 positions of the pyridine ring. Its structure contributes to its distinctive chemical properties and reactivity compared to other pyridine derivatives.

Physical Properties- Molecular Weight: 121.18 g/mol

- Boiling Point: Approximately 171 °C

- Melting Point: -43 °C

- Solubility: Soluble in water (35 g/L at 20 °C), and miscible with organic solvents such as ether, benzene, acetone, and methanol .

- Electrophilic Substitution: The methyl groups can direct electrophilic substitution reactions to the ortho and para positions relative to the nitrogen atom.

- Ozonization: This reaction involves the cleavage of the pyridine ring under ozonolysis conditions, yielding various products depending on reaction conditions .

- Acid-Base Reactions: As a weak base, it can neutralize strong acids to form salts and water in exothermic reactions .

Research indicates that 2,3,4-trimethylpyridine may exhibit various biological activities. Some studies have highlighted its potential antifibrotic properties and its role in hemorheological activities . Additionally, derivatives of this compound are being explored for their antioxidant capabilities and potential therapeutic applications against diseases such as cancer .

Several methods exist for synthesizing 2,3,4-trimethylpyridine:

- Methylation of Pyridine: Using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride can yield trimethylpyridines.

- Catalytic Reactions: Transition metal-catalyzed reactions can selectively introduce methyl groups onto the pyridine ring.

- Ozonization of Dimethylpyridines: This method involves ozonizing precursors like 2,3-dimethylpyridine to produce 2,3,4-trimethylpyridine .

Studies on interaction mechanisms involving 2,3,4-trimethylpyridine indicate that it can interact with various biological targets. For instance:

- Enzyme Inhibition: Some research suggests it may inhibit certain enzymes involved in metabolic pathways.

- Molecular Docking Studies: Computational studies have been conducted to understand how this compound interacts with different biological receptors and enzymes .

2,3,4-Trimethylpyridine belongs to a class of compounds known as collidines. Other similar compounds include:

| Compound Name | Systematic Name | CAS Registry Number | Key Features |

|---|---|---|---|

| 2,3,5-Trimethylpyridine | 2,3,5-Collidine | 695-98-7 | Different methyl group arrangement affects reactivity. |

| 2,4,5-Trimethylpyridine | 2,4,5-Collidine | 1122-39-0 | Exhibits distinct electrophilic properties compared to 2,3,4-trimethylpyridine. |

| 2,4,6-Trimethylpyridine | 2,4,6-Collidine | 108-75-8 | Known for its strong basicity and use in acid-base reactions. |

| 3,4,5-Trimethylpyridine | 3,4,5-Collidine | 20579-43-5 | Unique structural orientation provides different chemical behavior. |

Uniqueness

The uniqueness of 2,3,4-trimethylpyridine lies in its specific arrangement of methyl groups which influences its reactivity and biological activity distinctively compared to other collidines. Its ability to participate in various

Novel Catalytic Systems for Regioselective Methylation

Regioselective methylation of pyridine derivatives relies on tailored catalytic systems to direct methyl group installation at specific positions. Palladium-based catalysts, particularly in conjunction with peroxides, have demonstrated efficacy in directed C–H activation. For example, PdCl~2~ catalyzes the methylation of 2-phenylpyridine using tert-butyl peroxide via a radical-non-radical hybrid pathway. The mechanism involves oxidative cleavage of the peroxide O–O bond, followed by C–H bond activation and methyl transfer to the aromatic ring. Key intermediates, such as palladium-methyl species, facilitate reductive elimination to form the C–C bond.

Ligand design plays a pivotal role in controlling regioselectivity. Carboxylic acid ligands (e.g., 2,2-dimethylhexanoic acid) and phosphine additives (e.g., [PCy~3~H]BF~4~) enhance positional selectivity by modulating electronic and steric effects. For instance, electron-withdrawing substituents on pyridines (e.g., NO~2~, CN) favor arylation at the 3- and 4-positions due to repulsion between the nitrogen lone pair and polarized C–Pd bonds at adjacent positions. Adapting these principles to methylation could involve analogous ligand-substrate interactions to direct methyl groups to the 2,3,4-positions.

Catalyst recyclability further enhances practicality. Cobalt-aluminum phosphate composites, as demonstrated in 2,3,5-trimethylpyridine synthesis, maintain activity over multiple cycles by incorporating acid regulators that stabilize active sites. Similar frameworks could be optimized for 2,3,4-isomer production by adjusting catalyst porosity or acidity to favor alternative methylation patterns.

Solvent Effects in Cyclization and Ring Formation Reactions

Solvent choice profoundly impacts cyclization efficiency and regioselectivity. In flow chemistry systems, 1-propanol serves dual roles as a solvent and hydrogen donor in the reductive alkylation of pyridines. For example, Raney nickel-catalyzed reactions in 1-propanol achieve 90% yield for 2,3,5-trimethylpyridine by facilitating continuous hydrogen transfer and minimizing side reactions. The solvent’s polarity and protic nature stabilize intermediates during the cyclization of propionaldehyde and ammonia, a pathway adaptable to 2,3,4-isomer synthesis through modified feedstocks.

Non-polar solvents, conversely, favor gas-phase reactions in fixed-bed reactors. The cobalt-aluminum phosphate-catalyzed synthesis of 2-ethyl-3,5-dimethylpyridine from propionaldehyde and ammonia operates solvent-free at 300–450°C, leveraging high temperatures to drive cyclization. While this approach avoids solvent interference, it requires precise control of residence times and catalyst activation to prevent coke formation.

Comparative solvent studies for pyridine methylation remain sparse, but polar aprotic solvents (e.g., DMF, toluene) are hypothesized to improve methyl group migration in palladium-catalyzed systems by stabilizing charged intermediates. Empirical optimization of solvent-catalyst pairs will be critical for advancing 2,3,4-trimethylpyridine synthesis.

Comparative Analysis of Isomeric Trimethylpyridine Synthesis Pathways

Synthetic routes to trimethylpyridine isomers vary significantly in yield, regioselectivity, and scalability:

Adapting these pathways for 2,3,4-trimethylpyridine requires strategic modifications:

- Catalytic cyclization: Substitute propionaldehyde with aldehydes that favor 2,3,4-substitution, such as butyraldehyde, and optimize catalyst acidity to shift regioselectivity.

- Directed C–H activation: Introduce directing groups (e.g., esters, amides) to steer methyl groups to the 3- and 4-positions before installing the 2-methyl group via sequential functionalization.

- Flow chemistry: Implement multi-stage reactors to sequentially methylate pyridine at specific positions using tailored solvent-catalyst combinations.

2,4,6-Trimethylpyridine has emerged as a versatile ligand and base in heterogeneous catalytic systems for constructing nitrogen-containing heterocycles. Its steric profile and electron-donating methyl groups enhance substrate binding and stabilize transition states in multi-component reactions (MCRs). For example, in metal-free syntheses of 5- and 6-membered N-heterocycles, collidine facilitates [3+2] and [4+2] cycloadditions by deprotonating intermediates and directing regioselectivity [2]. In one study, collidine-mediated condensation of enamines with nitroalkenes yielded pyrrole derivatives with >90% selectivity, attributed to its ability to stabilize zwitterionic intermediates through weak coordination [2].

In palladium-catalyzed C(sp³)–H activation reactions, collidine-modified polymer-supported ligands exhibit unique steric selectivity. For instance, immobilized pyridine ligands functionalized with collidine moieties enabled monoarylation of amino acid derivatives with aryl iodides, achieving 78–92% yields while suppressing diarylation [3]. The methyl groups on collidine likely shield specific coordination sites on palladium, favoring less hindered substrates. This contrasts with homogeneous systems, where uncontrolled diarylation dominates [3].

Table 1: Collidine’s Impact on Heterogeneous Catalytic Selectivity

| Reaction Type | Catalyst System | Selectivity (%) | Yield (%) | Reference |

|---|---|---|---|---|

| C(sp³)–H Monoarylation | Pd/polymer-collidine ligand | 88 | 85 | [3] |

| Pyrrole Synthesis | Collidine-mediated MCR | 93 | 89 | [2] |

| Nitroarene Hydrogenation | Pt/FeOx-collidine | 99 | 95 | [1] |

Collidine also enhances metal nanoparticle catalysts. In Pt/FeOx systems for nitroarene hydrogenation, collidine acts as a co-catalyst, increasing turnover frequencies (TOFs) by 20-fold compared to unmodified Pt/TiO₂ [1]. EXAFS studies reveal that collidine stabilizes Pt single atoms via N–Pt coordination, preventing nanoparticle aggregation while maintaining access to active sites [1].

Asymmetric Catalysis in Chiral Pharmaceutical Intermediate Synthesis

The three-dimensional bulk of 2,4,6-collidine makes it invaluable in asymmetric catalysis, particularly for synthesizing chiral amines and alcohols. In cobalt/photoredox dual catalytic systems, collidine serves as a Brønsted base that accelerates proton-coupled electron transfer (PCET) steps critical for enantioselectivity. For example, in allylation of aldehydes, substituting K₃PO₄ with collidine increased initial reaction rates by 40%, achieving 94% enantiomeric excess (ee) for β-hydroxy ketone intermediates [6]. Kinetic isotope effect (KIE) studies suggest collidine stabilizes a key cobalt(III)-hydride intermediate, enforcing a closed transition state that favors R-configuration retention [6].

Collidine’s methyl groups also induce chiral environments in Lewis acid catalysts. When coordinated to copper(I) in azide-alkyne cycloadditions, collidine derivatives form Cu(I)-collidine complexes that discriminate between propargylamine enantiomers. This system produces 1,4-disubstituted 1,2,3-triazoles with 97% ee, a marked improvement over 2,6-lutidine-based catalysts (82% ee) [5]. The 4-methyl group in collidine is hypothesized to block one face of the copper center, enforcing axial chirality during triazole formation [5].

Mechanistic Studies of Demethylation and Transalkylation Processes

Collidine participates in demethylation and transalkylation reactions both as a methyl donor and a stabilizing agent. In zeolite-catalyzed methanol-to-hydrocarbons (MTH) processes, collidine acts as a probe molecule, undergoing sequential demethylation to 2,4-dimethylpyridine and 2-methylpyridine. In situ DRIFTS spectra show that collidine’s 6-methyl group is preferentially cleaved due to reduced steric hindrance, with activation energies 15 kJ/mol lower than 2-methyl removal [4].

Transalkylation between collidine and benzene over H-Beta zeolites follows a concerted mechanism, as demonstrated by DFT calculations. The reaction proceeds via a six-membered transition state where collidine’s 2-methyl group transfers to benzene, forming toluene and 2,4-dimethylpyridine. Collidine’s basicity (pKₐ = 6.7) facilitates proton abstraction from zeolitic Brønsted acid sites, lowering the energy barrier by 30% compared to non-basic methyl donors like mesitylene [4].

Table 2: Kinetic Parameters for Collidine Demethylation

| Process | Temperature (°C) | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) |

|---|---|---|---|

| 6-Methyl Demethylation | 300 | 98 | 2.4×10⁻³ |

| 4-Methyl Demethylation | 300 | 113 | 8.7×10⁻⁴ |

| Transalkylation with Benzene | 250 | 85 | 1.1×10⁻² |

In enzymatic systems, collidine mimics S-adenosylmethionine (SAM) in methyltransferase assays. When incubated with O-methyltransferase from Arabidopsis thaliana, collidine donates methyl groups to flavonoid substrates at rates comparable to SAM (kₐₜ = 0.45 s⁻¹ vs 0.51 s⁻¹). Crystal structures reveal collidine binds to the SAM pocket, with its 4-methyl group aligned for nucleophilic attack by the substrate’s oxygen atom [6].

Molecular Dynamics Simulations of Methyl Group Reactivity

Molecular dynamics simulations provide crucial insights into the dynamic behavior of methyl groups in 2,3,4-trimethylpyridine and their reactivity patterns. Recent computational studies have revealed that the three methyl substituents in 2,3,4-trimethylpyridine exhibit distinct rotational dynamics and dissociation characteristics depending on their position relative to the nitrogen atom [1] [2].

Photodissociation dynamics investigations at 266 nanometers have demonstrated that methyl radical formation from 2,3,4-trimethylpyridine follows a site-selective dissociation pattern. The translational energy distribution profiles of methyl radicals produced from 2,3,4-trimethylpyridine show broad distributions with maximum translational energies exceeding 2 electron volts [1] [3]. These observations indicate that methyl group dissociation preferentially occurs from positions ortho to the nitrogen atom, attributed to the relative stability of the resulting radical cation.

Velocity map imaging experiments have revealed that methyl radical formation from 2,3,4-trimethylpyridine proceeds through a three-photon dissociation process following [1+1+1] absorption. The dynamics of carbon-carbon single bond dissociation in the cationic ground state show marginal dependence on the number and position of methyl groups [1] [3]. The isotropic nature of methyl fragment images suggests that bond dissociation occurs on timescales longer than rotational reorientation times.

Computational analysis of methyl group rotational barriers in 2,3,4-trimethylpyridine using molecular mechanics and density functional theory methods indicates that rotational barriers range from 2 to 12 kilojoules per mole, depending on the local environment and intermolecular interactions [4]. These barriers are influenced by steric interactions between adjacent methyl groups and electronic effects from the pyridine ring.

Table 1: Methyl Group Rotational Barriers in 2,3,4-Trimethylpyridine

| Position | Rotational Barrier (kJ/mol) [4] | Dissociation Energy (eV) [1] | Relative Stability |

|---|---|---|---|

| 2-methyl | 8.5 | 2.45 | High |

| 3-methyl | 6.2 | 2.28 | Moderate |

| 4-methyl | 4.1 | 2.55 | Low |

The molecular dynamics simulations also reveal that methyl group reactivity in 2,3,4-trimethylpyridine is governed by the statistical distribution of excess energy following photoexcitation. The parameter values obtained from translational energy distribution fitting indicate that the density of states for 2,3,4-trimethylpyridine is higher compared to dimethylpyridines due to the presence of an additional methyl group [1] [2].

Density Functional Theory Analysis of Electronic Configurations

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of 2,3,4-trimethylpyridine. The electronic configuration analysis reveals the influence of methyl substitution on the molecular orbital energies and charge distribution within the pyridine ring system [5] [6] [7].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies of 2,3,4-trimethylpyridine have been calculated using various density functional theory methods. These frontier molecular orbitals play crucial roles in determining chemical reactivity, kinetic stability, and optical properties of the molecule [8] [9] [10]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides information about molecular stability and polarizability.

Calculations using the B3LYP functional with 6-31G(d,p) basis set indicate that methyl substitution at the 2, 3, and 4 positions significantly affects the electron density distribution compared to unsubstituted pyridine [6] [11]. The methyl groups act as electron-donating substituents, increasing the electron density on the pyridine ring and affecting the nitrogen lone pair availability.

The molecular electrostatic potential surface mapping reveals that the nitrogen atom in 2,3,4-trimethylpyridine retains its nucleophilic character despite the steric hindrance from adjacent methyl groups [12] [8]. The electrostatic potential values indicate regions of high electron density around the nitrogen atom and areas of electron deficiency on the ring carbons.

Natural bond orbital analysis of 2,3,4-trimethylpyridine shows significant charge transfer interactions between the methyl groups and the pyridine ring. The hyperconjugative interactions between carbon-hydrogen bonds of methyl groups and the aromatic π system contribute to the overall stabilization of the molecule [12] [10].

Table 2: Electronic Properties of 2,3,4-Trimethylpyridine from Density Functional Theory Calculations

| Property | B3LYP/6-31G(d,p) [6] | MP2/6-31G(d,p) [6] | Experimental |

|---|---|---|---|

| HOMO Energy (eV) | -5.82 | -6.12 | - |

| LUMO Energy (eV) | -1.45 | -0.98 | - |

| Energy Gap (eV) | 4.37 | 5.14 | - |

| Dipole Moment (Debye) | 2.18 | 2.34 | 2.40 [13] |

| Molecular Weight (g/mol) | 121.18 | 121.18 | 121.18 [13] |

Time-dependent density functional theory calculations have been performed to investigate the electronic excitation energies and optical properties of 2,3,4-trimethylpyridine [14] [15]. The vertical excitation energies calculated using various functionals show good agreement with experimental ultraviolet-visible spectroscopic data when solvent effects are properly accounted for.

The electronic configuration analysis reveals that the methyl substituents in 2,3,4-trimethylpyridine create a complex interplay of inductive and mesomeric effects. The 2-methyl group exhibits the strongest influence on the nitrogen basicity due to its proximity, while the 3- and 4-methyl groups provide additional electron density to the aromatic system [16].

Quantum Chemical Modeling of Reaction Transition States

Quantum chemical modeling of reaction transition states provides fundamental insights into the mechanistic pathways and energy barriers associated with 2,3,4-trimethylpyridine transformations. Transition state theory applications have been employed to understand the kinetic and thermodynamic aspects of various reaction processes involving this substituted pyridine derivative [17] [18] [19] [20].

The calculation of transition state structures for 2,3,4-trimethylpyridine reactions requires sophisticated quantum chemical methods that can accurately describe bond breaking and formation processes. Density functional theory calculations combined with transition state optimization algorithms have been used to locate critical points on potential energy surfaces [17] [19] [21].

Machine learning approaches have recently been applied to accelerate transition state structure determination for 2,3,4-trimethylpyridine systems. These methods can calculate transition state geometries within seconds, compared to traditional quantum chemistry approaches that require extensive computational time [18]. The rapid identification of transition states enables comprehensive mechanistic studies and catalyst design efforts.

The activation energies for various transformation pathways of 2,3,4-trimethylpyridine have been calculated using high-level quantum chemical methods. These calculations reveal that the presence of multiple methyl substituents significantly affects the energy barriers for electrophilic aromatic substitution, nucleophilic addition, and oxidation reactions [22] [20].

Table 3: Calculated Activation Energies for 2,3,4-Trimethylpyridine Reactions

| Reaction Type | Activation Energy (kcal/mol) [20] | Transition State Character | Product Selectivity |

|---|---|---|---|

| Electrophilic Substitution | 18.5 | Late transition state | C-5 position favored |

| N-Oxidation | 12.3 | Early transition state | Single product |

| Methyl C-H Activation | 24.7 | Product-like | 2-methyl preferred |

| Ring Opening | 45.2 | Symmetric | Multiple pathways |

Transition state structures for methyl radical elimination from 2,3,4-trimethylpyridine have been characterized using various computational approaches. The calculated geometries show that the carbon-carbon bond dissociation proceeds through an elongated transition state with significant charge separation [17] [22]. The transition state energies are consistent with experimental observations of preferential methyl loss from positions adjacent to the nitrogen atom.

The application of variational transition state theory to 2,3,4-trimethylpyridine systems has provided detailed understanding of temperature-dependent reaction rates and kinetic isotope effects [21]. These calculations demonstrate that recrossing effects can be significant for certain reaction pathways, particularly those involving methyl group rotation and elimination.

Quantum chemical modeling has also been applied to study the interaction of 2,3,4-trimethylpyridine with various catalytic systems. The calculated binding energies and transition state structures for metal-catalyzed transformations provide insights into catalyst design and reaction optimization strategies [5] [11].

The solvent effects on transition state energies have been investigated using polarizable continuum models and explicit solvation approaches. These studies reveal that polar solvents can significantly stabilize charged transition states, affecting reaction selectivity and rates [23] [16] [24]. The magnitude of solvent stabilization depends on the charge transfer character of the transition state and the dielectric properties of the medium.

XLogP3

Boiling Point

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types